3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide
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Overview
Description
3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position of the benzamide ring and a 2-chloro-4,6-dimethylphenyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzoyl chloride with 2-chloro-4,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as nitro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Oxidation Reactions: Products include nitro compounds and other oxidized derivatives.
Scientific Research Applications
3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug development.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Research: It is used as a tool compound in biological studies to investigate its effects on various biological pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-chloro-4-methylphenyl)benzamide
- 3-bromo-N-(2-chloro-6-methylphenyl)benzamide
- 3-bromo-N-(2-chloro-4,6-dimethylphenyl)acetamide
Uniqueness
3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the dimethyl groups, provides distinct steric and electronic properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-9-6-10(2)14(13(17)7-9)18-15(19)11-4-3-5-12(16)8-11/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACKEZOXQIDORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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